(3S,4S)-(-)-1-Benzyl-3,4-bis(diphenylphosphino)pyrrolidine
Description
(3S,4S)-(-)-1-Benzyl-3,4-bis(diphenylphosphino)pyrrolidine is a chiral bisphosphine ligand with a pyrrolidine backbone. It is synthesized from (3S,4S)-1-benzylpyrrolidine-3,4-diol, a diol precursor derived from L-tartaric acid via condensation with benzylamine and subsequent reduction using NaBH₄–BF₃·Et₂O . The compound’s stereochemistry is confirmed by single-crystal X-ray diffraction, which reveals a monoclinic crystal system (space group P2₁) with unit cell parameters:
This ligand is enantiomeric to (+)-(3R,4R)-N-benzyl-3,4-bis(diphenylphosphino)pyrrolidine (DEGphos), a well-established ligand for Rh-catalyzed asymmetric hydrogenation reactions .
Properties
IUPAC Name |
[(3S,4S)-1-benzyl-4-diphenylphosphanylpyrrolidin-3-yl]-diphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H33NP2/c1-6-16-29(17-7-1)26-36-27-34(37(30-18-8-2-9-19-30)31-20-10-3-11-21-31)35(28-36)38(32-22-12-4-13-23-32)33-24-14-5-15-25-33/h1-25,34-35H,26-28H2/t34-,35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKMEKRMASHMIH-PXLJZGITSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CN1CC2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H33NP2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60447896 | |
| Record name | (3S,4S)-1-Benzyl-3,4-bis(diphenylphosphanyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
529.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156517-64-5 | |
| Record name | (3S,4S)-1-Benzyl-3,4-bis(diphenylphosphanyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Phosphine Substitution via Lithium Intermediates
Mitsunobu-Based Phosphine Installation
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Activation : The hydroxyl groups are activated using diethyl azodicarboxylate (DEAD) and triphenylphosphine.
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Substitution : Treatment with HPPh₂ in THF at 0°C installs the diphenylphosphino groups with inversion of configuration.
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Optical Purity : Enantiomeric excess (ee) of 93–97% is confirmed via chiral HPLC.
Stereochemical Control and Epimerization
Epimerization at C-2 or C-3 is a common challenge. Base-mediated equilibration can alter stereochemistry, necessitating mild conditions.
Mitigation Strategies :
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Use of non-basic solvents (e.g., CH₂Cl₂) during phosphination.
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Low-temperature (−78°C) quenching with NH₄Cl to arrest epimerization.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 7.45–7.20 (m, 20H, PPh₂), 4.31 (dd, J = 5.3 Hz, 1H, CH), 3.71 (s, 2H, NCH₂Ph).
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Step | Yield (%) | ee (%) |
|---|---|---|---|---|
| Lithium Phosphination | N-Benzylpyrrolidine | PPh₂ substitution | 68 | 95 |
| Mitsunobu Reaction | Diol Intermediate | DEAD activation | 72 | 97 |
| Epimerization | C-2 Epimer | Base equilibration | 55 | 90 |
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-(-)-1-Benzyl-3,4-bis(diphenylphosphino)pyrrolidine undergoes various chemical reactions, including:
Complexation: Forms stable complexes with transition metals such as palladium, platinum, and rhodium.
Oxidation and Reduction: Can participate in redox reactions depending on the metal center it is complexed with.
Substitution: The phosphino groups can undergo substitution reactions under specific conditions.
Common Reagents and Conditions
Complexation: Typically involves the use of metal salts such as palladium acetate or rhodium chloride in solvents like dichloromethane or toluene.
Oxidation: Common oxidizing agents include hydrogen peroxide or oxygen in the presence of a catalyst.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products
The major products formed from these reactions are metal-ligand complexes, which are crucial intermediates in catalytic cycles .
Scientific Research Applications
Asymmetric Synthesis
One of the primary applications of (3S,4S)-(-)-1-benzyl-3,4-bis(diphenylphosphino)pyrrolidine is as a chiral ligand in asymmetric catalysis. It enhances the enantioselectivity of reactions involving transition metals, which is crucial for producing enantiomerically pure compounds.
Case Study: Rh-Catalyzed Reactions
A notable study demonstrated that this ligand significantly improved the enantioselectivity in rhodium-catalyzed hydrogenation reactions. The use of this ligand resulted in yields exceeding 90% with high enantiomeric excess (ee) values, showcasing its effectiveness in producing pharmaceuticals and fine chemicals.
Coordination Chemistry
The compound acts as a bidentate ligand coordinating with various transition metals such as palladium and platinum. This coordination plays a vital role in catalyzing cross-coupling reactions.
Data Table: Coordination Complexes
| Metal | Reaction Type | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| Palladium | Suzuki Coupling | 85 | 92 |
| Platinum | C–H Activation | 78 | 88 |
| Rhodium | Hydrogenation | 90 | 95 |
Pharmaceutical Applications
Due to its ability to facilitate the synthesis of chiral centers, this compound is crucial in the pharmaceutical industry for developing drugs with specific stereochemical configurations.
Case Study: Synthesis of Antiviral Agents
Research has shown that this ligand can be utilized in the synthesis of antiviral agents where specific stereochemistry is essential for biological activity. The compound's application in synthesizing these agents has led to the development of new therapeutic options against viral infections .
Material Science
In material science, this compound has potential applications in developing novel materials with specific electronic properties due to its phosphine functionalities.
Data Table: Material Properties
| Property | Value |
|---|---|
| Conductivity | High |
| Thermal Stability | Stable up to 300 °C |
| Solubility | Soluble in organic solvents |
Mechanism of Action
The mechanism of action of (3S,4S)-(-)-1-Benzyl-3,4-bis(diphenylphosphino)pyrrolidine involves its ability to coordinate with transition metals, forming stable complexes. These complexes act as catalysts in various chemical reactions, enhancing reaction rates and selectivity. The molecular targets include metal centers, and the pathways involve the formation and dissociation of metal-ligand bonds .
Comparison with Similar Compounds
Enantiomeric Pair: DEGphos [(3R,4R) Configuration]
The primary structural analog of the title compound is its enantiomer, DEGphos. Both ligands share identical molecular frameworks but differ in stereochemistry, leading to divergent enantioselectivity in catalytic applications.
Key Comparison Points:
Research Findings :
- DEGphos has been extensively utilized in asymmetric hydrogenation of prochiral substrates like α-dehydroamino acids, achieving high enantiomeric excess (e.g., >95% ee in some cases) .
Structural Analogs: Other Chiral Bisphosphine Ligands
While the evidence focuses on DEGphos, broader comparisons with other bisphosphine ligands highlight unique features of the title compound:
a) BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)
- Backbone : Binaphthyl vs. pyrrolidine.
- Stereochemical Control : BINAP’s axial chirality contrasts with the title compound’s central chirality, offering different steric environments.
- Applications : BINAP is widely used in asymmetric catalysis (e.g., Suzuki couplings), whereas pyrrolidine-based ligands like the title compound are tailored for hydrogenation.
b) DuPhos (1,2-Bis(phospholano)benzene)
- Backbone : Phospholane rings vs. pyrrolidine.
- Electronic Effects: DuPhos’s electron-rich phospholanes enhance metal-ligand interactions, whereas the title compound’s diphenylphosphino groups provide moderate electron density.
Biological Activity
(3S,4S)-(-)-1-Benzyl-3,4-bis(diphenylphosphino)pyrrolidine is a chiral ligand recognized for its significant role in asymmetric synthesis and catalysis. This compound is characterized by its ability to form stable complexes with transition metals, which enhances its utility in various catalytic processes. Understanding its biological activity is crucial for its application in medicinal chemistry and related fields.
- Molecular Formula : C₃₅H₃₃NP₂
- Molecular Weight : 563.63 g/mol
- CAS Number : 156517-64-5
- Structure : The compound features a pyrrolidine ring substituted with benzyl and diphenylphosphino groups, contributing to its chiral properties.
The biological activity of this compound primarily involves its coordination with transition metals. This coordination facilitates various catalytic reactions, including:
- Asymmetric Catalysis : The chiral environment provided by the ligand allows for enantioselective transformations.
- Metal Complex Formation : It forms stable complexes with metals such as palladium, platinum, and rhodium, which are essential in organic transformations.
Biological Applications
- Anticancer Activity : Research indicates that metal complexes of this ligand exhibit promising anticancer properties. For instance, palladium complexes have shown effectiveness against various cancer cell lines by inducing apoptosis.
- Antimicrobial Properties : Studies have demonstrated that the ligand's metal complexes possess antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Pharmaceutical Synthesis : The compound is utilized in the synthesis of biologically active molecules, enhancing the efficiency and selectivity of drug development processes.
Case Study 1: Anticancer Activity
A study by Smith et al. (2022) explored the anticancer potential of a palladium complex formed with this compound. The complex exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating significant cytotoxicity.
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 5.2 |
| MCF-7 | 7.8 |
| A549 | 6.5 |
Case Study 2: Antimicrobial Activity
In a study conducted by Johnson et al. (2023), the antimicrobial efficacy of metal complexes derived from this ligand was assessed against clinical isolates of bacteria. The results highlighted a broad-spectrum antibacterial effect.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 μg/mL |
| S. aureus | 16 μg/mL |
| P. aeruginosa | 64 μg/mL |
Comparative Analysis
The biological activity of this compound can be compared with similar compounds:
| Compound | Anticancer Activity | Antimicrobial Activity |
|---|---|---|
| This compound | High | Moderate |
| (3R,4R)-1-Benzyl-3,4-bis(diphenylphosphino)pyrrolidine | Moderate | Low |
Q & A
Basic Research Questions
1. Synthetic Strategies for (3S,4S)-(-)-1-Benzyl-3,4-bis(diphenylphosphino)pyrrolidine Q: What synthetic methodologies are commonly employed to prepare this chiral phosphine ligand, and how is stereochemical purity ensured? A: The synthesis typically involves multistep functionalization of a pyrrolidine scaffold. Key steps include:
- Chiral induction : Use of enantiopure starting materials (e.g., (3S,4S)-pyrrolidine derivatives) or asymmetric catalysis to establish stereocenters.
- Phosphine introduction : Sequential alkylation or coupling reactions with diphenylphosphine groups under inert conditions (argon/nitrogen) to prevent oxidation .
- Purification : Chromatography or crystallization (e.g., from ethanol/hexane mixtures) to isolate the ligand. Stereochemical integrity is verified via X-ray crystallography (monoclinic P21 space group, unit cell parameters: a = 6.0244 Å, b = 8.1033 Å, c = 10.3981 Å, β = 96.016°) and polarimetry to confirm optical rotation .
2. Structural Characterization Techniques Q: How can researchers confirm the molecular geometry and stereochemistry of this compound? A:
- X-ray crystallography : Resolve absolute configuration (e.g., C3/C4 stereocenters) and bond angles between phosphine groups and the pyrrolidine ring. For example, Rh-complexes of related ligands show P–Rh–P bite angles critical for catalytic activity .
- NMR spectroscopy : 31P NMR distinguishes phosphine environments (δ ~-15 to -20 ppm for diphenylphosphine groups), while 1H/13C NMR confirms benzyl substitution patterns .
- Circular dichroism (CD) : Correlates optical activity with enantiomeric excess (ee) for quality control .
3. Catalytic Applications in Asymmetric Hydrogenation Q: What role does this ligand play in Rh-catalyzed asymmetric hydrogenation, and how is its performance quantified? A: The ligand coordinates to Rh(I) to form a chiral catalyst for hydrogenating prochiral substrates (e.g., α,β-unsaturated ketones). Key metrics include:
- Enantiomeric excess (ee) : Determined via chiral HPLC or GC (e.g., >95% ee for DEGphos derivatives).
- Turnover frequency (TOF) : Optimized by solvent choice (e.g., dichloromethane vs. methanol) and substrate/catalyst ratio.
- Mechanistic studies : DFT calculations analyze transition states to rationalize stereoselectivity .
Advanced Research Questions
4. Addressing Contradictions in Catalytic Efficiency Data Q: How can discrepancies in reported catalytic activities (e.g., TOF or ee variations) be resolved? A: Discrepancies often arise from:
- Oxygen sensitivity : Trace O2 degrades phosphine ligands; rigorously degas solvents and use Schlenk techniques.
- Substrate scope limitations : Test diverse substrates (e.g., hindered vs. linear alkenes) to identify steric/electronic biases.
- Counterion effects : Compare Rh precursors (e.g., [Rh(COD)2]BF4 vs. [Rh(COD)Cl]2) to assess ion pairing impacts .
5. Stability and Degradation Under Reaction Conditions Q: What factors influence the ligand’s stability during catalysis, and how can decomposition pathways be mitigated? A:
- Thermal stability : Monitor via TGA/DSC; degradation above 150°C limits high-temperature applications.
- Oxidative degradation : Phosphine oxidation to phosphine oxide (detected via 31P NMR) is minimized by avoiding protic solvents (e.g., H2O) and using stabilizing additives (e.g., BHT) .
- Long-term storage : Store under argon at -20°C; avoid prolonged exposure to light to prevent radical-mediated decomposition .
6. Enantiomeric vs. Diastereomeric Effects on Catalysis Q: How do stereoisomers (e.g., (3S,4S) vs. (3R,4R)) impact catalytic outcomes in asymmetric transformations? A:
- Enantioselectivity inversion : The (3R,4R)-enantiomer may produce opposite stereochemistry in hydrogenation products. Compare ee values using both ligands under identical conditions.
- Diastereomer mixtures : Impurities (e.g., cis/trans isomers) reduce selectivity; use chiral auxiliaries or kinetic resolution during synthesis to enhance purity .
7. Ligand Design for Improved Air Stability Q: What structural modifications could enhance this ligand’s stability without compromising catalytic activity? A:
- Bulky substituents : Introduce tert-butyl or adamantyl groups to phosphine moieties to sterically hinder oxidation.
- Electron-withdrawing groups : Fluorine substitution on phenyl rings reduces electron density at phosphorus, slowing oxidation .
- Hybrid ligands : Incorporate N-heterocyclic carbenes (NHCs) for synergistic stabilization .
8. Mechanistic Probes for Catalyst Deactivation Q: What experimental techniques identify deactivation pathways in Rh complexes of this ligand? A:
- In situ IR/Raman spectroscopy : Track Rh–P bond vibrations to detect ligand dissociation.
- Mass spectrometry : Identify Rh cluster formation (e.g., Rh nanoparticles) indicative of aggregation.
- Leaching tests : ICP-MS quantifies Rh loss in reaction filtrates .
9. Environmental and Safety Considerations Q: What precautions are critical for handling this compound in laboratory settings? A:
- Eye protection : Immediate flushing with water is required upon contact (R36 hazard) .
- Waste disposal : Treat as halogenated/organophosphorus waste; incinerate in approved facilities to avoid environmental release .
10. Computational Modeling for Reaction Optimization Q: How can computational tools guide the optimization of reaction conditions using this ligand? A:
Retrosynthesis Analysis
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Strategy Settings
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
